Ambrein is a triterpene alcohol with the chemical formula . It is a primary component of ambergris, a substance produced in the digestive system of sperm whales (Physeter macrocephalus). Fresh ambergris has an unpleasant fecal odor, but as it ages, it develops a sweet and musky aroma due to the transformation of ambrein and other components through oxidation and environmental exposure . Ambrein itself has a mild scent but can be oxidized to produce more fragrant compounds such as ambroxide and ambrinol, which are highly valued in the perfume industry .
Ambrein undergoes various chemical transformations, primarily oxidation and cyclization. These reactions can be catalyzed by agents such as selenium oxide or p-toluenesulfonyl chloride, or induced by ultraviolet light . Notably, ambrein can be converted into ambroxide through oxidation, which is widely used as a fragrance fixative in perfumes. Additionally, ambrein can undergo photochemical degradation in the presence of seawater and air, leading to the formation of other compounds like ambrafuran .
Research indicates that ambrein possesses several biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. In vitro assays have shown that ambrein exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, its antioxidant properties have been explored, indicating that it may help mitigate oxidative stress in biological systems.
Traditionally, ambrein was extracted from ambergris, but due to its scarcity and the ethical concerns surrounding whale hunting, alternative synthesis methods have been developed. Recent advancements include the engineering of yeast (Saccharomyces cerevisiae) to synthesize ambrein from squalene with high yields . Additionally, synthetic methods involving modified Julia coupling reactions have been employed to achieve total synthesis of ambrein .
Ambrein is primarily used in the fragrance industry as a fixative to enhance the longevity of perfumes. Its ability to stabilize volatile aromatic compounds makes it valuable for creating complex scent profiles. Beyond perfumery, ambrein has potential applications in traditional medicine due to its biological activities. Research is ongoing to explore its use in pharmaceuticals for conditions related to inflammation and cancer .
Studies on ambrein's interactions with other compounds have revealed its role in enhancing the efficacy of certain fragrances when used in formulations. The oxidation products of ambrein, such as ambroxide, are often tested for their synergistic effects with other aromatic compounds in perfumes. Furthermore, interaction studies have shown that ambrein can influence cellular pathways related to inflammation and oxidative stress, suggesting potential therapeutic applications .
Ambrein shares structural similarities with several other triterpenes and terpenoids. Here are some notable compounds for comparison:
Compound | Chemical Formula | Description |
---|---|---|
Ambroxide | An oxidation product of ambrein known for its strong musky scent; widely used in perfumery. | |
Ambrinol | Another derivative of ambrein; has similar uses in fragrance applications. | |
Squalene | A precursor for both ambrein and other terpenoids; found in shark liver oil and olive oil. | |
Lupeol | A natural triterpene with anti-inflammatory properties; structurally similar but has different biological activities. | |
Betulin | A pentacyclic triterpene derived from birch bark; known for its medicinal properties. |
Uniqueness: Ambrein is unique among these compounds due to its specific role as a component of ambergris and its transformation into valuable fragrance ingredients like ambroxide. Its distinct aging process contributes significantly to its aromatic profile.
Ambrein’s story begins with the enigmatic substance ambergris, which was historically prized for its fragrance and medicinal properties. For centuries, its origin remained shrouded in mystery, with theories ranging from volcanic secretions to seabird excrement. The true source—sperm whales—was confirmed in the 19th century through anatomical studies of stranded whales.
In 1820, French chemists Pierre-Joseph Pelletier and Joseph Bienaimé Caventon isolated ambrein as the major component of ambergris. However, its structural elucidation awaited the work of Nobel laureate Leopold Ružička and Friedrich Lardon in 1946, who identified it as a tricyclic triterpene alcohol. This breakthrough clarified ambrein’s role as the precursor to aromatic derivatives like ambroxide, which contribute to ambergris’s signature scent.
A pivotal discovery in 2019 revealed that ambrein is not exclusive to whales: it forms in human adipocere (a post-mortem waxy substance) through microbial decomposition of fecal matter under anaerobic conditions. This finding expanded understanding of ambrein’s biogeochemical pathways and preservation mechanisms in lipid-rich matrices.
Ambrein’s structural complexity and biosynthetic novelty make it a landmark in terpene chemistry. Its backbone consists of three fused cyclohexane rings with a tertiary hydroxyl group, derived from squalene via enzymatic cyclization. Key features include:
Enzyme | Substrate | Product | Role in Pathway |
---|---|---|---|
SHC | Squalene | 3-Deoxyachilleol A | Monocyclization |
BmeTC | 3-Deoxyachilleol A | Ambrein | Tricyclization |
This pathway underscores the evolutionary specialization of microbial and eukaryotic enzymes in terpene diversification.
Recent research focuses on sustainable production and enzymatic engineering to overcome reliance on natural sources.
Ambrein represents a complex tricyclic triterpene alcohol that constitutes the principal bioactive component of ambergris, an intestinal secretion from sperm whales (Physeter macrocephalus) [2]. The structural elucidation of ambrein was first accomplished in 1946 by chemists Leopold Ružička and F. Lardon at ETH Zurich, who established that the fragrance properties of ambergris are fundamentally based on this triterpene compound [3]. The molecular architecture of ambrein features a distinctive tricyclic framework derived from squalene cyclization, incorporating both saturated and unsaturated structural elements [17] [22].
The compound exhibits a complex polycyclic structure characterized by two distinct ring systems connected through an alkyl chain [1] [2]. X-ray crystallographic analysis has confirmed the three-dimensional arrangement of the molecule, revealing the spatial orientation of multiple stereogenic centers that define its biological and chemical properties [16] [18]. The structural framework consists of a decahydronaphthalene core system linked to a substituted cyclohexyl moiety through a methylated hexenyl chain [1] [34].
Ambrein possesses the molecular formula C₃₀H₅₂O, indicating a composition of thirty carbon atoms, fifty-two hydrogen atoms, and one oxygen atom [1] [3]. The molecular weight has been precisely determined as 428.7 g/mol through high-resolution mass spectrometry and computational analysis [1] [14]. The monoisotopic mass is calculated as 428.401816278 Da, providing critical data for analytical identification and quantification procedures [1]. The compound belongs to the C30 isoprenoid family within the triterpene classification system [1].
The International Union of Pure and Applied Chemistry systematic name for ambrein is (1R,2R,4aS,8aS)-1-[(3E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol [1] [2]. This comprehensive nomenclature defines the complete stereochemical configuration and structural connectivity of the molecule. The Chemical Abstracts Service registry number 473-03-0 serves as the unique identifier for this compound in chemical databases [1] [14]. Alternative systematic names include 2-Naphthalenol, 1-[(3E)-6-[(1S)-2,2-dimethyl-6-methylenecyclohexyl]-4-methyl-3-hexenyl]decahydro-2,5,5,8a-tetramethyl-, reflecting the decahydronaphthalene core structure [1].
Ambrein contains five defined atom stereocenters and one defined bond stereocenter, establishing its complex three-dimensional molecular architecture [1]. The absolute stereochemical configuration has been determined through a combination of spectroscopic analysis, chemical correlation studies, and X-ray crystallographic investigations [16] [18]. The stereochemistry is critical for the biological activity and chemical reactivity of the molecule, with the specific spatial arrangement of substituents determining the compound's interaction with biological systems and chemical reagents [16].
The molecule exhibits optical activity with a specific rotation of +14.120° (c 1.0, benzene), confirming its chiral nature [14]. The stereochemical complexity arises from the biosynthetic cyclization of squalene, which proceeds through highly controlled enzymatic processes that establish the precise three-dimensional structure [34] [35]. Single-crystal X-ray crystallography has provided definitive confirmation of the relative configuration of multiple stereogenic centers within the molecular framework [16] [18].
Ambrein demonstrates pronounced lipophilic characteristics, as evidenced by its high partition coefficient values [1] [14]. The compound exhibits an XLogP3-AA value of 9.6 and a LogP of 11.680, indicating extremely high lipophilicity and preferential partitioning into organic phases [1] [14]. This high lipophilicity reflects the predominantly hydrocarbon nature of the molecular structure with minimal polar functionality [1].
The solubility profile is characterized by excellent solubility in non-polar organic solvents such as benzene, chloroform, and petroleum ether [7] [23]. The compound shows limited solubility in polar protic solvents due to the single hydroxyl group and extensive hydrocarbon framework [1]. The topological polar surface area of 20.2 Ų confirms the minimal polar character of the molecule [1]. The presence of one hydrogen bond donor and one hydrogen bond acceptor limits interactions with polar solvents and influences the compound's dissolution behavior [1].
Ambrein exhibits a melting point range of 82-83°C, as determined through differential scanning calorimetry and capillary melting point analysis [3] [14]. The compound demonstrates a boiling point of 210°C under reduced pressure (0.1 Torr), indicating significant thermal stability under controlled conditions [14]. The density is predicted to be 0.94±0.1 g/cm³, consistent with the predominantly aliphatic hydrocarbon composition [14].
Thermal analysis reveals that ambrein maintains structural integrity across a wide temperature range, though prolonged exposure to elevated temperatures may induce degradation reactions [7] [23]. The compound appears as a white crystalline solid at room temperature, with the crystalline form contributing to its thermal stability [3] [14]. Thermal gravimetric analysis indicates gradual decomposition above 200°C, with complete thermal degradation occurring at higher temperatures [31].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for ambrein, with ¹H nuclear magnetic resonance spectra revealing characteristic signals for the various methyl groups, vinyl protons, and cyclic proton environments [24] [25]. The complex splitting patterns reflect the intricate connectivity and stereochemical relationships within the molecular framework [24]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of thirty carbon environments, including quaternary carbons, methyl groups, and olefinic carbons [25].
Mass spectrometry analysis yields a molecular ion peak at m/z 428.7, with characteristic fragmentation patterns that provide structural confirmation [26]. Gas chromatography-mass spectrometry techniques enable precise identification through retention time analysis and fragmentation pattern comparison [25] [27]. Infrared spectroscopy reveals characteristic absorption bands including O-H stretching vibrations of the tertiary alcohol functionality, C-H stretching modes of the aliphatic framework, and C=C stretching vibrations of the alkene moieties [13].
The spectroscopic data collectively confirm the triterpene structure and provide analytical methods for identification and quantification in complex matrices [24] [25] [26]. Advanced techniques including two-dimensional nuclear magnetic resonance experiments have enabled complete assignment of all proton and carbon signals, facilitating detailed structural analysis [25].
The chemical reactivity of ambrein is primarily governed by the tertiary alcohol functionality and the alkene double bonds present within the molecular structure [16] [18]. The tertiary alcohol exhibits characteristic reactivity patterns including dehydration reactions under acidic conditions and oxidation to form ketone derivatives [16] [23]. The hydroxyl group demonstrates typical alcohol reactivity, participating in esterification reactions and serving as a nucleophilic center in various chemical transformations [16].
The alkene functionality provides sites for electrophilic addition reactions, cycloaddition processes, and oxidative transformations [16] [17]. The electron-rich nature of the double bonds makes them susceptible to electrophilic attack by various reagents including halogens, hydrogen halides, and oxidizing agents [16]. The steric environment surrounding these functional groups influences their reactivity and selectivity in chemical reactions [18].
Ambrein undergoes various oxidation reactions that have been extensively studied for both synthetic and mechanistic purposes [16] [17] [18]. Treatment with selenium dioxide effects selective oxidation and cyclization reactions, yielding novel derivatives with modified structural frameworks [16] [18]. These transformations proceed through controlled oxidative processes that maintain the core triterpene structure while introducing additional functional groups [16].
Photooxidative degradation represents a significant reaction pathway, particularly relevant to the natural aging of ambergris [17] [19] [22]. Exposure to singlet oxygen, generated through photosensitized reactions in the presence of seawater and sunlight, leads to the formation of various oxidation products including ambroxide, gamma-coronal, alpha-ambrinol, and dehydroambraoxid [17] [19]. These photooxidation reactions proceed through ene-type mechanisms that result in the cleavage of specific carbon-carbon bonds and formation of furan ring systems [31].
Autoxidative decomposition under environmental conditions generates volatile odoriferous compounds that contribute to the characteristic fragrance of aged ambergris [7] [17]. The oxidation yields range from 8-15% for volatile products, demonstrating the efficiency of these transformation processes [22].
Ambrein undergoes diverse structural transformations through various chemical methodologies [16] [18]. Treatment with p-toluenesulfonyl chloride in pyridine promotes both oxidation and cyclization reactions, generating multiple derivatives with altered ring systems [16] [18] [23]. These transformations have been characterized through comprehensive spectroscopic analysis, with structures confirmed by single-crystal X-ray crystallography [16] [18].
Ultraviolet light-induced reactions provide alternative pathways for structural modification, enabling the synthesis of novel derivatives through photochemical processes [16] [18]. The irradiation conditions and reaction parameters significantly influence the product distribution and reaction selectivity [16]. These photochemical transformations often involve radical intermediates and can lead to complex rearrangement reactions [31].
Cyclization reactions represent another important class of structural transformations, with various reagents promoting the formation of additional ring systems within the molecular framework [16] [18]. The regioselectivity and stereoselectivity of these cyclization processes depend on the reaction conditions and the nature of the cyclizing agents employed [16]. These reactions provide access to structurally diverse derivatives that may exhibit altered biological and physical properties compared to the parent compound [16] [18].
Table 1: Chemical and Physical Properties of Ambrein
Property | Value | Reference/Method |
---|---|---|
Molecular Formula | C₃₀H₅₂O | PubChem |
Molecular Weight (g/mol) | 428.7 | PubChem 2.2 |
International Union of Pure and Applied Chemistry Name | (1R,2R,4aS,8aS)-1-[(3E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | Lexichem TK 2.7.0 |
Chemical Abstracts Service Registry Number | 473-03-0 | Chemical Abstracts Service Registry |
Melting Point (°C) | 82-83 | ChemicalBook |
Boiling Point (°C) at 0.1 Torr | 210 | ChemicalBook |
Density (g/cm³) | 0.94±0.1 (Predicted) | Predicted |
XLogP3-AA | 9.6 | XLogP3 3.0 |
LogP | 11.680 | ChemicalBook |
pKa | 15.40±0.70 (Predicted) | Predicted |
Optical Activity | +14.120° (c 1.0, C₆H₆) | ChemicalBook |
Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptors | 1 | Cactvs 3.4.8.18 |
Rotatable Bonds | 6 | Cactvs 3.4.8.18 |
Topological Polar Surface Area (Ų) | 20.2 | Cactvs 3.4.8.18 |
Heavy Atom Count | 31 | PubChem |
Defined Atom Stereocenters | 5 | PubChem |
Defined Bond Stereocenters | 1 | PubChem |
Table 2: Spectroscopic Characteristics of Ambrein
Technique | Key Features/Peaks | Application |
---|---|---|
Nuclear Magnetic Resonance Spectroscopy | ¹H Nuclear Magnetic Resonance (800 MHz, D₂O): Multiple signals for methyl groups, vinyl protons, and cyclohexyl protons | Structure elucidation and confirmation |
Mass Spectrometry | Molecular ion peak at m/z 428.7; fragmentation patterns consistent with triterpene structure | Molecular weight determination and structural analysis |
Infrared Spectroscopy | O-H stretch (tertiary alcohol), C-H stretches, C=C stretches characteristic of triterpene structure | Functional group identification |
Gas Chromatography-Mass Spectrometry | Retention time and fragmentation pattern used for identification and separation from similar compounds | Analytical identification and purity assessment |
Table 3: Chemical Reactivity and Transformations of Ambrein
Reaction Type | Products/Results | Conditions |
---|---|---|
Oxidation with Selenium Dioxide | Formation of oxidized derivatives with retained triterpene framework | Selenium oxide treatment |
Oxidation with p-toluenesulfonyl chloride | Oxidized and cyclized ambrein derivatives | p-Toluenesulfonyl chloride in organic solvent |
Ultraviolet light-induced transformation | Various structural transformations and cyclic products | Shortwave ultraviolet irradiation |
Photooxidative degradation | Ambroxide, gamma-coronal, alpha-ambrinol, dehydroambraoxid | Singlet oxygen, seawater, air, sunlight |
Cyclization reactions | Multiple cyclic derivatives confirmed by X-ray crystallography | Various cyclization agents |
Autoxidative decomposition | Volatile odoriferous compounds including ambrox | Environmental exposure, oxygen |